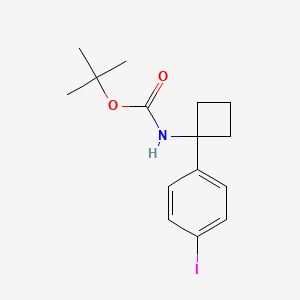

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

Description

Properties

Molecular Formula |

C15H20INO2 |

|---|---|

Molecular Weight |

373.23 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate |

InChI |

InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) |

InChI Key |

LLRKTEUEVFKBOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis & Application: tert-Butyl (1-(4-iodophenyl)cyclobutyl)carbamate

Technical Monograph | Version 1.0

Executive Summary

The 1-(4-iodophenyl)cyclobutylamine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within kinase inhibitor and GPCR ligand discovery. This structural motif offers two distinct strategic advantages:

-

Conformational Restriction: The cyclobutane ring locks the nitrogen vector relative to the aromatic ring, reducing entropic penalties upon binding compared to acyclic diethyl/dimethyl analogs.

-

Divergent Functionalization: The para-iodine substituent serves as a versatile "chemical handle," enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without affecting the protected amine.

This guide details the robust synthesis of the Boc-protected intermediate , tert-butyl (1-(4-iodophenyl)cyclobutyl)carbamate. Unlike reduction-based routes that yield the homologous methanamine, this protocol utilizes a Curtius Rearrangement strategy to install the nitrogen directly onto the quaternary carbon with high fidelity.

Part 1: Retrosynthetic Analysis & Strategy

To access the hindered tertiary amine with high efficiency, we disconnect via the isocyanate intermediate. Direct nucleophilic substitution on a tertiary halide is prone to elimination; therefore, constructing the quaternary center via alkylation followed by functional group manipulation is preferred.

Structural Disconnection Logic

-

Target: tert-Butyl (1-(4-iodophenyl)cyclobutyl)carbamate.

-

Disconnection: N-C bond formation via Curtius Rearrangement.

-

Precursor: 1-(4-Iodophenyl)cyclobutanecarboxylic acid.

-

Starting Material: 4-Iodophenylacetonitrile (commercially available, scalable).

Figure 1: Retrosynthetic logic flow moving from the target Boc-amine back to the nitrile starting material.

Part 2: Detailed Synthetic Protocol

This protocol is designed for a 10 mmol scale but is scalable to >100g with appropriate heat management.

Phase 1: Cyclobutane Ring Formation

Objective: Synthesis of 1-(4-iodophenyl)cyclobutanecarbonitrile.

Critical Mechanism: Double nucleophilic substitution (

Reagents:

-

4-Iodophenylacetonitrile (2.43 g, 10.0 mmol)

-

1,3-Dibromopropane (1.2 mL, 12.0 mmol)

-

Sodium Hydride (60% in oil) (1.0 g, 25.0 mmol)

-

DMSO (20 mL) and Et₂O (10 mL) mixture (See Note 1)

Protocol:

-

Setup: Flame-dry a 100 mL 3-neck flask under Argon. Add NaH and wash with dry hexanes (2x) to remove mineral oil if high purity is required (optional for <10g scale). Suspend NaH in dry DMSO/Et₂O (3:1 ratio).

-

Addition: Cool to 0°C. Add 4-iodophenylacetonitrile dropwise. The solution will turn dark (anion formation). Stir for 30 min.

-

Cyclization: Add 1,3-dibromopropane dropwise over 20 mins. The exotherm is significant; maintain internal temp <10°C.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Checkpoint (TLC): Eluent 10% EtOAc/Hexanes. SM (

) should disappear; Product ( -

Workup: Quench carefully with sat.

(gas evolution!). Extract with EtOAc (3x). Wash organics with water and brine to remove DMSO. Dry over -

Yield: Expect ~85–90% as a pale yellow solid/oil.

Phase 2: Nitrile Hydrolysis

Objective: Conversion to 1-(4-iodophenyl)cyclobutanecarboxylic acid.

Protocol:

-

Dissolve the nitrile (from Phase 1) in ethylene glycol (20 mL) and water (2 mL).

-

Add KOH (solid, 4.0 equiv).

-

Heat: Reflux at 160°C for 12 hours. (Note: The cyclobutane ring is robust, but the nitrile is sterically hindered, requiring high temps).

-

Workup: Cool to RT. Dilute with water. Wash with Et₂O (removes unreacted organic impurities). Acidify the aqueous layer to pH 2 with 1M HCl. The acid will precipitate. Filter or extract with EtOAc.

Phase 3: The Curtius Rearrangement (Core Transformation)

Objective: Conversion of Acid to Boc-Amine via Isocyanate. Safety: Azide intermediates are energetic.[1] Use a blast shield.

Reagents:

-

Carboxylic Acid (from Phase 2) (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (excess, used as solvent or co-solvent with Toluene)

Step-by-Step Workflow:

-

Activation: In a dry flask, dissolve the Carboxylic Acid in anhydrous Toluene (0.5 M). Add TEA.

-

Azide Formation: Add DPPA dropwise at RT. Stir for 1 hour.

-

Checkpoint: IR analysis of an aliquot will show an acyl azide peak (~2140 cm⁻¹).

-

-

Rearrangement: Heat the mixture to 80°C.

-

Observation: Evolution of

gas indicates rearrangement to the isocyanate. -

Checkpoint: IR shift from 2140 cm⁻¹ (azide) to ~2270 cm⁻¹ (isocyanate).

-

-

Trapping: Once gas evolution ceases (~1–2 h), add excess tert-Butanol (or if t-BuOH was used as co-solvent, simply reflux).

-

Reflux: Heat at 90°C for 12–18 hours to form the carbamate.

-

Purification: Cool. Concentrate. Dilute with EtOAc, wash with 5%

(removes phosphate byproducts) and Brine. Flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).

Data Summary Table:

| Parameter | Specification | Note |

| Target Yield | 65–75% (over 2 steps from Acid) | Steric bulk aids stability but slows trapping. |

| Appearance | White to Off-white crystalline solid | |

| ¹H NMR Diagnostic | Cyclobutane protons: ~1.8–2.5 ppm (m, 6H) | Symmetry indicates successful ring retention. |

| ¹H NMR Diagnostic | Boc Group: ~1.40 ppm (s, 9H) | Sharp singlet. |

| ¹H NMR Diagnostic | Aryl Protons: AA'BB' system | Characteristic of para-substitution. |

Part 3: Reaction Engineering & Troubleshooting

Self-Validating Systems

-

The "Bubbler Test": During the Curtius rearrangement (Phase 3, Step 3), connect the top of the condenser to an oil bubbler. The rate of

evolution correlates directly with reaction progress. When bubbling stops, the isocyanate formation is complete. -

The "Iodine Watch": If the reaction mixture turns purple/pink during Phase 1 or 3, iodine is leaching (C-I bond cleavage). This suggests excessive heat or light exposure. Wrap flasks in foil and verify temp controls.

Diagram: Curtius Reaction Workflow

Figure 2: Step-by-step workflow for the Curtius rearrangement with IR validation checkpoints.

Part 4: Downstream Utility & Applications

The resulting Boc-protected intermediate is a "junction point" in library synthesis.

-

Suzuki-Miyaura Coupling: The Ar-I bond is highly reactive. It can be coupled with boronic acids before Boc deprotection to generate biaryl libraries.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig Amination: Introduction of aniline or morpholine derivatives at the para-position.

-

Deprotection: Standard TFA/DCM (1:1) or 4M HCl in Dioxane yields the free amine salt (CAS: 1270434-64-4) for amide coupling.

References

-

BenchChem. (2025).[2] Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine. (Note: Differentiates homologous methanamine from target cyclobutanamine).

-

ChemScene. 1-(4-Iodophenyl)cyclobutan-1-amine (CAS 1270434-64-4).[3][4] Product Specifications and NMR data correlation.

-

Ghosh, A. K., et al. (2020). "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses." Organic & Biomolecular Chemistry. (Mechanistic basis for DPPA route).

-

Organic Syntheses. "Synthesis of Carbamates via Curtius Rearrangement." Org.[4][5][6][7][8] Synth. (General procedure adaptation for tertiary alkyl amines).

-

Baumann, M., et al. (2020). "Tandem Continuous Flow Curtius Rearrangement." Organic Process Research & Development. (Process safety for azide handling).

Sources

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1270434-64-4,1-(4-Iodophenyl)cyclobutanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Engineering Rigidity: A Technical Guide to Conformationally Restricted Aryl Amine Building Blocks

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is often cited, but the strategic application of conformational restriction to aryl amine scaffolds represents a more profound lever for optimization. By locking a flexible aryl amine into a rigidified cycle, drug developers can simultaneously lower the entropic penalty of binding (

This guide analyzes the structural classes, thermodynamic rationale, and synthetic pathways for deploying conformationally restricted aryl amine building blocks in drug discovery.

The Thermodynamic & Metabolic Rationale

The Entropic Advantage

The fundamental goal of conformational restriction is to pre-organize the ligand into its bioactive conformation.

-

Flexible Ligand: Must pay a high entropic cost (

) to freeze out rotatable bonds upon binding. -

Restricted Ligand: The "freezing" has already occurred synthetically. The entropic penalty is paid during synthesis, not during binding, leading to a more favorable free energy of binding (

).

Metabolic Shielding

Aryl amines are notorious for metabolic liabilities, particularly

-

Cyclization: Incorporating the nitrogen into a ring (e.g., indoline vs.

-ethyl aniline) prevents -

Blocking: Fused or bridged systems often sterically hinder the approach of metabolic enzymes to the aromatic ring, reducing the rate of arene oxidation.

Visualization: The Design Logic

The following diagram illustrates the decision process for selecting a restriction strategy based on specific medicinal chemistry problems.

Caption: Decision tree for selecting conformationally restricted aryl amine scaffolds based on SAR liabilities.

Structural Classes of Building Blocks

Fused Bicyclic Systems

These are the workhorses of conformational restriction. They connect the amine nitrogen back to the ortho-position of the aryl ring.

-

Indolines (2,3-dihydro-1H-indoles): The most common restriction of an

-ethyl aniline. They introduce a slight "pucker" to the nitrogen but largely maintain planarity. -

Tetrahydroquinolines (THQ): A 6-membered ring restriction. Allows for more flexibility than indoline but distinct vector orientation.

-

Tetrahydroisoquinolines (THIQ): Often used to restrict the distance between the basic nitrogen and the aromatic core.

Data Comparison: Physicochemical Shift

| Property |

Spirocyclic Systems

Spirocycles are increasingly dominant in modern libraries (e.g., Enamine, SpiroChem) because they project functionality into new vectors not accessible by flat aromatic systems.

-

Spiro[indoline-3,4'-piperidine]: A classic scaffold where the aryl amine is part of a fused system that is also spiro-fused to a solubilizing piperidine ring.

-

Spiro-anilines: Rare but valuable. Example: Spiro-fusion at the carbon para to the amine can force the amine into a specific environment relative to the rest of the molecule.

Bridged Systems (The "Aniline Isosteres")

Recent work has highlighted 1-aminonorbornanes as bioisosteres for anilines.

-

Concept: The bridgehead nitrogen mimics the aniline nitrogen geometry but is completely protected from oxidative metabolism.

-

Application: Used to replace toxic aniline metabolites (which form quinone imines) with metabolically inert bridges.

Synthetic Methodology: The Intramolecular Buchwald-Hartwig

The most robust method for synthesizing these restricted building blocks—particularly functionalized indolines and tetrahydroquinolines—is the Intramolecular Buchwald-Hartwig Amination .

Unlike intermolecular couplings, the intramolecular variant requires specific catalytic systems to favor cyclization over oligomerization.

Mechanism & Critical Parameters

-

Catalyst: Pd(OAc)

or Pd -

Ligand: Bidentate ligands with large bite angles (e.g., Xantphos , BINAP ) are preferred to enforce reductive elimination of the cyclic product. Monodentate bulky ligands like BrettPhos are excellent for difficult substrates.

-

Base: Cs

CO

Visualization: Synthetic Pathway

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig synthesis of indoline scaffolds.

Detailed Experimental Protocol

Target: Synthesis of N-Boc-5-fluoroindoline via Intramolecular Cyclization. Rationale: This protocol demonstrates the cyclization of a phenethylamine precursor, a common workflow for generating custom restricted blocks.

Reagents[2]

-

Substrate: N-Boc-2-(2-bromo-4-fluorophenyl)ethylamine (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%)[1] -

Ligand: Xantphos (10 mol%)

-

Base: Cs

CO -

Solvent: Toluene (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: In a glovebox or under a steady stream of Argon, charge a flame-dried reaction vial with the substrate (1.0 mmol), Pd(OAc)

(11.2 mg), Xantphos (57.8 mg), and Cs -

Solvation: Add anhydrous Toluene (10 mL). The concentration is critical; 0.1 M or lower favors intramolecular cyclization over intermolecular dimerization.

-

Degassing: Seal the vial and sparge with Argon for 5 minutes.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide starting material.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify structure via

H-NMR. Look for the distinct shift of the methylene protons adjacent to the nitrogen (typically

Self-Validating Checkpoint: If dimerization is observed (M+M product in LCMS), repeat the reaction at higher dilution (0.05 M) and ensure the base is strictly anhydrous.

Case Study: 1-Aminonorbornanes as Safer Anilines

A compelling example of conformational restriction improving safety is the work by the Stephenson group (University of Michigan) and others on 1-aminonorbornanes .[2]

-

The Problem: Primary anilines are often metabolized to reactive quinone-imines, leading to hepatotoxicity (e.g., Acetaminophen overdose mechanism).

-

The Solution: Replacing the aniline with a 1-aminonorbornane bridgehead amine.[2]

-

Mechanism: The bridgehead carbon cannot form a double bond (Bredt's Rule), making the formation of quinone-imine type metabolites geometrically impossible.

-

Result: The restricted scaffold maintained the vector fidelity of the original aniline but eliminated the metabolic liability, providing a "clean" building block for drug discovery.

References

-

Conformational Restriction in Drug Design

-

Veber, D. F., et al. "Molecular properties that influence the oral bioavailability of drug candidates." Journal of Medicinal Chemistry 45.12 (2002): 2615-2623. Link

-

-

Intramolecular Buchwald-Hartwig Amination

-

1-Aminonorbornanes as Aniline Isosteres

-

Staveness, D., et al. "1-Aminonorbornanes as metabolically stable aniline bioisosteres." Nature Chemistry (2018). Link

-

-

Spirocyclic Scaffolds in Medicinal Chemistry

-

Commercial Building Block Availability

Sources

- 1. researchgate.net [researchgate.net]

- 2. news.umich.edu [news.umich.edu]

- 3. Indoline synthesis [organic-chemistry.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine-genez.com [enamine-genez.com]

- 7. enamine.net [enamine.net]

Technical Guide: Cyclobutane Amino Acid Derivatives in Drug Discovery

Structural Rigidification, Metabolic Stability, and Synthetic Protocols

Executive Summary

In modern drug discovery, the transition from linear peptides to peptidomimetics is driven by the need to overcome poor bioavailability and rapid proteolytic degradation.[1] Cyclobutane amino acids (CBAs) represent a high-value class of non-natural residues that address these challenges through conformational restriction .[2]

By incorporating the rigid cyclobutane ring into the peptide backbone, researchers can lock specific secondary structures (such as

Structural & Pharmacological Rationale[4][5][6][7]

The Gem-Dimethyl Effect & Ring Strain

The utility of CBAs stems from their ability to restrict the conformational freedom of the peptide backbone, specifically the torsion angles

-

Conformational Locking: The inclusion of a CBA residue (e.g., 1-aminocyclobutane-1-carboxylic acid,

) forces the backbone into specific turn geometries, often stabilizing -

Metabolic Shielding: The steric bulk and non-natural geometry of the cyclobutane ring prevent recognition by common proteases (e.g., trypsin, chymotrypsin), extending the plasma half-life of the therapeutic.

Comparative Stability Data

The following table summarizes the impact of CBA substitution on peptide stability, derived from studies on Tuftsin analogs and other bioactive peptides.

| Peptide Variant | Half-Life ( | Relative Potency (Bioassay) | Proteolytic Resistance |

| Linear Native Peptide | < 15 mins | 1.0 (Baseline) | Low |

| ~ 45 mins | 0.8 - 1.2 | Moderate | |

| Cyclobutane ( | > 4 hours | 1.5 - 5.0 | High |

| Cyclopropane Analog | ~ 2 hours | 0.5 - 2.0 | High |

Key Insight: While cyclopropane derivatives are also rigid, cyclobutane derivatives often offer a superior balance of stability and ring-puckering flexibility that better mimics the natural transition states of bioactive conformations.

Synthetic Architectures

The synthesis of CBAs has historically relied on high-energy UV irradiation, which is difficult to scale. The modern standard described here utilizes Visible-Light Photocatalysis , a milder and more stereoselective approach.

Mechanism: [2+2] Photocycloaddition

The core transformation involves the [2+2] cycloaddition of a dehydroamino acid (acting as the alkene acceptor) with an olefin, mediated by a triplet energy transfer catalyst.

Figure 1: Mechanistic pathway for the photocatalytic synthesis of Cyclobutane Amino Acids.

Experimental Protocol: Photocatalytic Synthesis of CBA

Objective: Synthesis of protected 1-aminocyclobutane-1-carboxylic acid derivative via [2+2] cycloaddition.

Reagents & Equipment

-

Substrate:

-protected dehydroamino acid (e.g., Boc-dehydroalanine methyl ester). -

Olefin Partner: Styrene or functionalized alkene (5-10 equivalents).

-

Catalyst:

(1-2 mol%). -

Solvent: Anhydrous DMF or Acetonitrile (degassed).

-

Light Source: Blue LED photoreactor (

nm).

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk tube, dissolve the dehydroamino acid (0.5 mmol) and the Iridium catalyst (1.0 mol%) in anhydrous DMF (5 mL).

-

Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen quenches the triplet excited state of the catalyst; thorough degassing is essential for yield.

-

Addition: Add the olefin partner (Styrene, 2.5 mmol) via syringe under Argon flow.

-

Irradiation: Seal the tube and place it in the photoreactor. Irradiate with Blue LEDs for 12–24 hours. Maintain temperature at

C using a fan if necessary. -

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the dehydroamino acid spot.

-

Workup: Dilute the reaction mixture with diethyl ether (30 mL) and wash with water (

mL) to remove DMF. Dry the organic layer over -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution Hexane

20% EtOAc/Hexane).

Validation Criteria (Self-Validating)

-

NMR Check: The disappearance of the vinylic protons (

5.5–6.5 ppm) and the appearance of cyclobutane ring protons ( -

Stereochemistry: NOESY experiments are required to distinguish cis/trans diastereomers relative to the amino and carboxyl groups.

Strategic Application: Peptide Stapling

Beyond single residues, CBAs are now used for "geometry-specific hydrocarbon stapling."[4] By using cyclobutane-bearing olefinic residues (e.g., E7/Z7 residues), researchers can perform Ring-Closing Metathesis (RCM) to create stapled peptides with superior helicity compared to standard linear staples.[5]

Figure 2: Workflow for integrating Cyclobutane Amino Acids into stapled peptide drug candidates.

Case Study: NMDA Receptor Modulation

1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist at the glycine site of the NMDA receptor.[6] Unlike flexible glycine analogs, the rigid ACBC scaffold allows for selective probing of the receptor's activation state, demonstrating how restricted geometry translates to specific pharmacological outcomes.

References

-

Direct Access to Unn

-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Org.[7] Inorg. Au, 2022.[2][3][8][9] [Link] -

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 2023.[5] [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 1996. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI Pharmaceutics, 2021. [Link][10][11]

-

Synthesis of novel

-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza–Michael addition. Organic & Biomolecular Chemistry, 2011.[12] [Link]

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04279K [pubs.rsc.org]

- 6. 1-Aminocyclobutane-1-carboxylic Acid | 1-Aminocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 7. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza–Michael addition and subsequent ring closure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-Boc-1-(4-iodophenyl)cyclobutylamine: A Strategic Scaffold for Conformational Restriction

Executive Summary

N-Boc-1-(4-iodophenyl)cyclobutylamine is a high-value synthetic intermediate designed for the development of conformationally restricted pharmacophores. By integrating a cyclobutane ring at the benzylic position, this scaffold imposes specific steric constraints that prevent free rotation, often enhancing potency and metabolic stability compared to acyclic analogues. The presence of a para-iodide functionality provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group ensures orthogonal protection of the amine during synthetic elaboration.

This technical guide outlines the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | tert-butyl (1-(4-iodophenyl)cyclobutyl)carbamate |

| Common Name | N-Boc-1-(4-iodophenyl)cyclobutylamine |

| Molecular Formula | C₁₅H₂₀INO₂ |

| Molecular Weight | 373.23 g/mol |

| Parent Amine CAS | 1270434-64-4 (Free amine) |

| Precursor Acid CAS | 630382-89-7 (Carboxylic acid) |

| Structural Features | Cyclobutane Ring: Enforces puckered conformation ( |

Structural Significance

The cyclobutane ring acts as a bioisostere for gem-dimethyl or cyclohexyl groups but with distinct vector alignment. The "puckering" of the ring creates a unique 3D space filling that can optimize ligand-receptor binding kinetics. The 1,1-disubstitution pattern locks the amine and the phenyl ring into a fixed relative orientation, reducing the entropic penalty of binding.

Synthesis & Production Protocol

The most robust route to N-Boc-1-(4-iodophenyl)cyclobutylamine is the Curtius Rearrangement of the commercially available 1-(4-iodophenyl)cyclobutanecarboxylic acid. This method avoids the use of unstable free isocyanates by trapping the intermediate in situ.

Experimental Protocol: Curtius Rearrangement

Objective: Conversion of carboxylic acid to Boc-protected amine.

Reagents:

-

1-(4-iodophenyl)cyclobutanecarboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)[3]

-

tert-Butanol (t-BuOH) (Excess, solvent/reagent)

-

Toluene (Co-solvent, optional)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid in anhydrous t-BuOH (or a 1:1 mixture of Toluene/t-BuOH for solubility).

-

Deprotonation: Add Et₃N dropwise. Stir at room temperature for 15 minutes.

-

Azide Formation: Add DPPA dropwise. The reaction may slightly exotherm.

-

Rearrangement: Heat the mixture to reflux (

C). Evolution of N₂ gas indicates the formation of the isocyanate intermediate via the acyl azide. -

Trapping: Continue reflux for 4–16 hours. The t-BuOH attacks the isocyanate to form the carbamate.

-

Work-up: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine/DPPA byproducts), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

Caption: Synthetic pathway via Curtius Rearrangement transforming the carboxylic acid precursor to the N-Boc protected amine.

Physicochemical Profile

Understanding the physical properties is crucial for assay development and formulation.

| Property | Value / Prediction | Context |

| Physical State | Solid | Consistent with high MW carbamates (e.g., N-Boc-4-iodoaniline mp 144°C). |

| Solubility | High in organic solvents (DCM, DMSO, EtOAc)Low in water | Lipophilic Boc and Iodo groups reduce aqueous solubility. |

| cLogP | ~4.2 - 4.5 | Highly lipophilic; requires co-solvents (DMSO) for biological assays. |

| TPSA | ~38 Ų | Good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 2 (Carbonyl, Ether oxygen) |

Reactivity & Synthetic Utility[4][5][6]

This scaffold serves as a divergent node in synthesis. The orthogonality of the Boc group and the Aryl Iodide allows for sequential functionalization.

Module A: The Aryl Iodide (C-C / C-N Bond Formation)

The iodine atom is an excellent leaving group for Palladium-catalyzed cross-coupling. The bulky cyclobutane ring does not significantly sterically hinder the para-position, allowing for high yields.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl system.

-

Sonogashira: Coupling with terminal alkynes to introduce rigid acetylene linkers.

-

Buchwald-Hartwig: Amination to form diarylamines.

Module B: The Nitrogen Terminus (Deprotection)

The Boc group is stable to basic conditions (used in Suzuki couplings) but labile to acid.

-

Deprotection: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane yields the free amine salt (CAS 1270434-64-4).

-

Self-Validation: The disappearance of the t-butyl singlet (~1.4 ppm) in ¹H NMR confirms deprotection.

Divergent Synthesis Map

Caption: Divergent synthetic utility showing orthogonal reactivity at the aryl iodide and N-Boc termini.

Handling & Stability

-

Storage: Store at

C under inert atmosphere (Argon/Nitrogen). The iodide bond is light-sensitive over long periods; amber vials are recommended. -

Stability: Stable to moisture and air in solid form. In solution, avoid prolonged exposure to strong light to prevent photo-deiodination.

-

Safety: Treat as a potential irritant. The metabolic byproducts of cyclobutylamines are generally stable, but standard PPE (gloves, goggles) is required.

References

-

Chemical Identity & CAS Data : 1-(4-Iodophenyl)cyclobutan-1-amine (CAS 1270434-64-4). ChemScene. Link

-

Synthesis via Curtius Rearrangement : Lebel, H., & Leogane, O. (2006). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 8(25), 5717–5720. Link

-

Cyclobutane in Drug Design : Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). Link

-

Precursor Availability : 1-(4-Iodophenyl)cyclobutane-1-carboxylic acid (CAS 630382-89-7).[4] CymitQuimica. Link

Sources

Navigating the Safety Profile of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a novel carbamate derivative with potential applications in pharmaceutical research and development. As with any investigational compound, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the material safety data for tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate, synthesized from an analysis of its structural motifs and data from closely related chemical analogs, in the absence of a dedicated Safety Data Sheet (SDS). This document is intended to serve as a primary reference for researchers, scientists, and drug development professionals in establishing safe handling, storage, and emergency procedures.

Introduction: A Proactive Approach to Laboratory Safety

The responsible conduct of research necessitates a proactive stance on safety. For novel compounds like tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate, where a specific SDS may not be readily available, a composite safety profile must be constructed. This is achieved by dissecting the molecule into its core functional groups—the tert-butyl carbamate, the 4-iodophenyl group, and the cyclobutane ring—and evaluating the known hazards associated with each. This guide synthesizes this information to provide a robust framework for risk assessment and mitigation.

The causality behind this approach is rooted in the principles of toxicology and chemical reactivity. The overall hazard profile of a molecule is largely determined by the properties of its constituent parts. By understanding the risks associated with iodoanilines, carbamates, and cyclobutane derivatives, we can anticipate the potential hazards of the target compound and implement appropriate safety protocols.

Predicted Hazard Identification and Classification

Based on an analysis of structural analogs, tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate is predicted to possess the following hazards. It is imperative to handle this compound as if it presents all of these risks until empirical data becomes available.

Primary Hazards (Inferred from Analogs):

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. This is primarily extrapolated from the known toxicity of 4-iodoaniline.[1][2][3]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][2]

-

Methemoglobinemia: The presence of the iodinated aniline moiety suggests a risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[1]

GHS Classification (Predicted):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This classification is predictive and should be used for precautionary purposes.

Physical and Chemical Properties

While experimental data for the target compound is not available, the following table provides information for related compounds to offer an approximation.

| Property | tert-Butyl carbamate[4] | 4-Iodoaniline[1] | 1-tert-Butyl-4-iodobenzene |

| Appearance | Off-white solid | Beige crystals | Not specified |

| Molecular Formula | C₅H₁₁NO₂ | C₆H₆IN | C₁₀H₁₃I |

| Melting Point | 105 - 109 °C | 62 - 63 °C | Not specified |

| Boiling Point | Not available | 272 °C | Not available |

| Solubility | Soluble in water | Insoluble in water | Not available |

Experimental Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating by incorporating multiple layers of safety measures.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before each use.

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.

Diagram: PPE Workflow

Caption: Personal Protective Equipment (PPE) selection and use workflow.

Engineering Controls

-

Ventilation: All handling of solid tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If possible, weigh the compound in a containment device (e.g., a glove bag or ventilated balance enclosure). If weighing on an open bench, do so in a draft-free area and clean the balance thoroughly after use.

-

Transfers: Use spatulas or other appropriate tools to transfer the solid. Avoid creating dust.

-

Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and then wash with soap and water. Dispose of all contaminated materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Protect from light, as iodo-aromatic compounds can be light-sensitive.

Emergency and First-Aid Procedures

Diagram: Emergency Response Logic

Caption: Logical flow for first-aid response to exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions. However, the carbamate functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

Waste Disposal

All waste materials contaminated with tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate should be considered hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion: A Culture of Safety

This guide provides a foundational safety framework for handling tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate in a research setting. It is crucial to remember that this information is based on the analysis of related structures and does not replace an official Safety Data Sheet. A culture of safety, built on careful planning, risk assessment, and adherence to established protocols, is the most effective tool for protecting researchers and ensuring the successful advancement of scientific discovery.

References

-

Cole-Parmer. (2005, March 7). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]

-

Fisher Scientific. (2023, September 22). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]

Sources

Strategic Sourcing and Utilization of 1-(4-Iodophenyl)cyclobutan-1-amine Scaffolds

The following technical guide details the sourcing, synthesis, and application of 1-(4-iodophenyl)cyclobutan-1-amine and its critical derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists

Executive Summary

The 1-(4-iodophenyl)cyclobutan-1-amine scaffold (CAS: 1270434-64-4 ) represents a high-value pharmacophore in modern drug discovery. It combines two critical structural features: the cyclobutane ring , which acts as a conformational restrictor (bioisostere for gem-dimethyl or cyclopentyl groups), and the para-iodophenyl moiety , a versatile handle for palladium-catalyzed cross-coupling reactions.

This guide addresses the "Make vs. Buy" decision matrix, detailing validated suppliers, quality control parameters for the iodine-carbon bond stability, and a robust synthetic contingency plan for internal production.

Chemical Identity & Physical Profile

Before engaging suppliers, verify the exact chemical entity. The nomenclature can be ambiguous; "amine derivatives" often conflates the direct amine with the methanamine homolog.

| Property | Specification |

| IUPAC Name | 1-(4-iodophenyl)cyclobutan-1-amine |

| Common Name | 1-(4-iodophenyl)cyclobutylamine |

| CAS Number | 1270434-64-4 |

| Molecular Formula | C₁₀H₁₂IN |

| Molecular Weight | 273.11 g/mol |

| Key Homolog | (1-(4-iodophenyl)cyclobutyl)methanamine (CAS: N/A for specific isomer, check structure) |

| Precursor CAS | 1-(4-iodophenyl)cyclobutanecarboxylic acid (CAS: 630382-89-7 ) |

Critical Stability Note: The C–I bond is light-sensitive. Sourced material must be stored in amber vials under inert atmosphere (Ar/N₂) at 2–8°C to prevent homolytic cleavage and "pinking" (iodine liberation).

Supplier Landscape & Procurement Strategy

The market for this specific derivative is dominated by specialized catalog suppliers rather than bulk commodity vendors.

Tier 1: Validated Catalog Suppliers

These vendors list the specific CAS 1270434-64-4 with purity guarantees >95%.[1]

| Supplier | Catalog # | Pack Sizes | Lead Time | Notes |

| ChemScene | CS-0508555 | 100mg - 1g | 1-2 Weeks | Reliable COA; often stocks the HCl salt. |

| Accela ChemBio | SY0XXXX* | Custom | 2-3 Weeks | Strong in cyclobutane analogs; good for bulk inquiries. |

| AchemBlock | Custom | mg - kg | Variable | Specializes in halo-aryl building blocks. |

| Sigma-Aldrich | Search req. | Custom | Long | Often re-sources from Tier 1; check "Rare Chemical Library". |

*Note: Catalog numbers fluctuate; verify via CAS search.

Procurement Verification Protocol (PVP)

Do not rely solely on the Certificate of Analysis (COA). Upon receipt, execute the following:

-

¹H NMR (DMSO-d₆): Confirm the cyclobutane multiplet integration (1.6–2.5 ppm) relative to the aromatic doublets (7.1–7.7 ppm).

-

LC-MS: Check for the de-iodinated impurity (phenylcyclobutanamine, M-126), which forms via photo-degradation.

-

Appearance: Material should be off-white to beige. A yellow/brown tint indicates free iodine.

The "Make" Option: Synthetic Contingency

If commercial stock is unavailable or cost-prohibitive (> $500/g), the scaffold can be synthesized in-house. The following route is superior to the Curtius rearrangement for this specific substrate due to the sensitivity of the aryl iodide to harsh oxidants.

Recommended Pathway: The Nitrile-Hofmann Route

This route avoids heavy metal oxidants that might affect the aryl iodide.

Step 1: Cycloalkylation

-

Reactants: 4-Iodophenylacetonitrile + 1,3-Dibromopropane.[2]

-

Conditions: NaH (2.2 eq), DMSO/THF, 0°C to RT.

-

Mechanism: Double nucleophilic substitution (

) to close the ring. -

Yield Target: >85%.

Step 2: Controlled Hydrolysis

-

Reactants: 1-(4-iodophenyl)cyclobutanecarbonitrile.[2]

-

Conditions: NaOH (aq), EtOH, H₂O₂ (mild) or alkaline hydrolysis.

-

Product: 1-(4-iodophenyl)cyclobutanecarboxamide.

-

Note: Avoid strong acid hydrolysis (e.g., conc. H₂SO₄ at high heat) to prevent de-iodination.

Step 3: Hofmann Rearrangement

-

Reactants: Amide intermediate.

-

Conditions: NaOBr (generated in situ from NaOH + Br₂) or PhI(OAc)₂ (PIDA).

-

Outcome: Retention of configuration (not applicable here due to symmetry) and formation of the primary amine.

Synthesis Workflow Diagram

Caption: Optimized 3-step synthesis targeting the gem-disubstituted amine while preserving the aryl-iodide moiety.

Applications & Derivatization Logic

The utility of 1-(4-iodophenyl)cyclobutanamine lies in its role as a "divergent core."

-

Suzuki-Miyaura Coupling: The iodine atom is an excellent leaving group for coupling with boronic acids. This allows the rapid generation of libraries where the cyclobutane-amine "head" remains constant while the "tail" (aryl group) is varied to probe the hydrophobic pocket of a target protein.

-

Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for steric tolerance.

-

-

Buchwald-Hartwig Amination: Allows the introduction of a second amino group or ether linkage at the para-position, creating novel bi-functional ligands.

-

Bioisosterism: The cyclobutane ring locks the amine vector relative to the phenyl ring, reducing entropic penalty upon binding compared to a flexible diethyl or propyl chain.

Decision Tree: Derivative Selection

Caption: Divergent synthesis strategies utilizing the labile C-I bond for library generation.

References

-

ChemScene Product Data. 1-(4-Iodophenyl)cyclobutan-1-amine (CAS 1270434-64-4).[1] Retrieved from

-

Sigma-Aldrich. 1-(4-Iodophenyl)cyclobutanecarboxylic Acid (Precursor). Retrieved from

-

BenchChem Protocols. Synthesis of Cyclobutanamine Derivatives. Retrieved from

-

Accela ChemBio. Cyclobutane Scaffolds in Drug Discovery. Retrieved from

-

Patents (Contextual). Phenylcycloalkylmethylamine derivatives for obesity (US9238625B2). (Demonstrates therapeutic relevance of the scaffold class). Retrieved from

Sources

Methodological & Application

Synthesis and Application Protocol: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

Target Compound: tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate (CAS: 1259224-08-2) [1] Precursor: 1-(4-Iodophenyl)cyclobutanecarboxylic acid (CAS: 630382-89-7) [2] Application Context: Advanced pharmaceutical intermediates, API development, and medicinal chemistry.

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the incorporation of conformationally restricted motifs such as cyclobutane rings is a proven strategy to enhance the metabolic stability and target affinity of small molecules. tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a highly versatile building block designed for complex drug synthesis.

This molecule features three critical functional domains:

-

The Cyclobutane Core: Restricts the conformational degrees of freedom, often improving the pharmacokinetic profile compared to acyclic analogs.

-

The 4-Iodophenyl Handle: The aryl iodide is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid late-stage diversification.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy, ensuring the amine remains unreactive during transition-metal catalysis and can be cleanly deprotected under acidic conditions (e.g., TFA or HCl) when required.

Retrosynthetic Analysis & Pathway Selection

The most efficient and scalable route to synthesize sterically hindered, fully substituted cyclobutanamines is the modified Curtius rearrangement [3].

While traditional Curtius rearrangements require the conversion of a carboxylic acid to an acid chloride followed by treatment with highly toxic and explosive sodium azide, we employ Diphenylphosphoryl azide (DPPA) . DPPA is a bench-stable, safer liquid reagent that allows for the direct, one-pot conversion of carboxylic acids to carbamates [4].

Causality of the One-Pot Strategy: By conducting the reaction in the presence of anhydrous tert-butanol (t-BuOH), the highly reactive isocyanate intermediate is trapped immediately upon formation. This bypasses the isolation of the free 1-(4-iodophenyl)cyclobutanamine (CAS: 1270434-64-4), which can be prone to oxidation or require a secondary, yield-reducing protection step. Furthermore, strict anhydrous conditions prevent the isocyanate from reacting with water to form a primary amine, which would subsequently attack another isocyanate molecule to form an undesired symmetric urea byproduct.

Reaction Mechanistic Pathway

One-pot Curtius rearrangement mechanism utilizing DPPA and tert-butanol.

Experimental Protocol: One-Pot Synthesis

Reagents & Equipment

-

Substrate: 1-(4-Iodophenyl)cyclobutanecarboxylic acid (1.0 equiv, 10.0 mmol, 3.02 g)

-

Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv, 11.0 mmol, 2.37 mL)

-

Base: Triethylamine (Et

N) (1.2 equiv, 12.0 mmol, 1.67 mL) -

Nucleophile/Solvent: Anhydrous tert-butanol (t-BuOH) (15.0 mL)

-

Co-solvent: Anhydrous Toluene (15.0 mL)

-

Equipment: 100 mL two-neck round-bottom flask, reflux condenser, argon balloon, oil bath, and bubbler (to monitor N

evolution).

Step-by-Step Methodology

Step 1: Activation and Azide Formation

-

Flame-dry the two-neck flask and flush with Argon to ensure a strictly moisture-free environment.

-

Dissolve 1-(4-iodophenyl)cyclobutanecarboxylic acid (3.02 g) in a mixture of anhydrous Toluene (15.0 mL) and anhydrous t-BuOH (15.0 mL).

-

Add Triethylamine (1.67 mL) in one portion. Rationale: Et

N deprotonates the carboxylic acid, generating a nucleophilic carboxylate anion necessary to attack the electrophilic phosphorus atom of DPPA. -

Cool the mixture to 0 °C using an ice bath. Add DPPA (2.37 mL) dropwise over 10 minutes. Rationale: Dropwise addition controls the exothermic phosphorylation and subsequent azide transfer.

-

Remove the ice bath and stir the reaction at 20-25 °C for 2 hours. Rationale: This allows complete conversion to the acyl azide intermediate before thermal decomposition begins, preventing mixed byproduct formation.

Step 2: Curtius Rearrangement & Trapping

6. Attach a reflux condenser and gradually heat the oil bath to 85-90 °C.

7. Observe the reaction through the bubbler; steady gas evolution (N

Step 3: Workup and Purification

9. Cool the reaction to room temperature and concentrate under reduced pressure to remove Toluene and excess t-BuOH.

10. Partition the crude residue between Ethyl Acetate (50 mL) and 5% aqueous NaHCO

Analytical Characterization & Data Presentation

A self-validating protocol requires rigorous analytical checks to confirm both identity and purity. Below are the optimized reaction parameters and the expected analytical profile for the synthesized product.

Table 1: Optimized Reaction Parameters

| Parameter | Value / Condition | Mechanistic Rationale |

| Temperature (Activation) | 20–25 °C | Prevents premature rearrangement and controls the exotherm of DPPA activation. |

| Temperature (Rearrangement) | 85–90 °C | Provides the necessary activation energy for N |

| Solvent System | Toluene / t-BuOH (1:1) | Toluene raises the boiling point of the mixture; t-BuOH acts in massive excess as the trapping nucleophile. |

| Atmosphere | Argon (Strictly Anhydrous) | Prevents water from hydrolyzing the isocyanate, which would lead to symmetric urea formation. |

Table 2: Expected Analytical Profile

| Analytical Technique | Expected Key Signals / Data Points |

| ESI-MS (m/z) | [M+Na] |

| Physical Appearance | White to off-white crystalline solid. |

Safety & Troubleshooting

-

DPPA Hazards: While DPPA is significantly safer than sodium azide, it is still an azide-containing reagent. It must not be heated neat or exposed to strong acids, which can liberate toxic and explosive hydrazoic acid (HN

). Always use in a well-ventilated fume hood. -

Pressure Build-up: The Curtius rearrangement generates stoichiometric amounts of nitrogen gas. Never heat the reaction in a sealed, closed system. Always ensure the system is vented through a bubbler.

-

Troubleshooting Urea Formation: If a highly insoluble white precipitate is observed during workup, it is likely the symmetric urea byproduct. This indicates moisture contamination in the t-BuOH or Toluene. Ensure all solvents are rigorously dried over molecular sieves prior to use.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[Link]

-

Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.[Link]

Introduction: The Power of Controlled Carbon-Carbon Bond Formation

An Application Guide to Suzuki-Miyaura Coupling: Optimized Conditions for Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry, a testament to its profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organic halide or pseudohalide, catalyzed by a palladium complex in the presence of a base.[1][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with a specific focus on aryl iodides. As the most reactive class of aryl halides, iodides offer distinct advantages, often enabling milder reaction conditions and broader substrate scope. We will delve into the mechanistic underpinnings of the reaction, dissect the function of each reaction component, and provide robust, field-proven protocols to empower researchers to achieve optimal outcomes in their synthetic endeavors.

The Engine of Synthesis: A Mechanistic Overview of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex, which toggles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate.[5] For aryl iodides, this step is characteristically rapid compared to other aryl halides.[3]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) complex.[1][6] This process is not spontaneous; it requires activation of the organoboron reagent by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily exchanges its organic group with the halide on the palladium center.[2][7][8]

-

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired biaryl product and a new carbon-carbon bond.[3][5] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle for subsequent transformations.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection for Aryl Iodides

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. While aryl iodides are highly reactive, understanding the interplay between the catalyst, base, and solvent is critical for achieving high yields and purity.

The Electrophile: The Advantage of Aryl Iodides

Aryl iodides are premier electrophiles for Suzuki-Miyaura couplings due to the relatively weak C-I bond. This weakness facilitates a rapid rate of oxidative addition, which is often the rate-limiting step for less reactive halides like chlorides.[1][9] This high reactivity allows for:

-

Milder Reaction Conditions : Reactions can often be conducted at lower temperatures (from room temperature to ~80 °C), preserving sensitive functional groups.[10]

-

Lower Catalyst Loadings : The fast kinetics may permit the use of smaller amounts of the palladium catalyst.

-

Broader Ligand Compatibility : The ease of oxidative addition means that less sophisticated, "classical" phosphine ligands are often sufficient, avoiding the need for more expensive, specialized ligands.[11]

However, a potential consideration is that the iodide anion can coordinate strongly to the palladium center, which in some specific contexts might slightly impede subsequent steps in the catalytic cycle.[3]

The Palladium Catalyst System: Precatalyst and Ligand

The catalyst system consists of a palladium source (precatalyst) and, typically, a stabilizing ligand.

-

Palladium Precatalysts : Both Pd(0) and Pd(II) sources are commonly used.

-

Pd(0) Sources : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active oxidation state. Pd(PPh₃)₄ is particularly convenient as it comes pre-complexed with the necessary ligand.

-

Pd(II) Sources : Salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often more stable to air and moisture.[3] They require in situ reduction to Pd(0) to enter the catalytic cycle. This reduction is typically accomplished by a phosphine ligand, an amine, or through a side reaction like the homocoupling of the boronic acid.[3]

-

-

Ligands : Ligands stabilize the palladium atom, prevent its precipitation as palladium black, and critically modulate its reactivity. For the highly reactive aryl iodides, simple monodentate phosphine ligands like triphenylphosphine (PPh₃) are often effective.[6][11] In cases where reductive elimination is slow or for more sterically demanding substrates, bulkier, electron-rich ligands developed by groups like Buchwald (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHCs) can accelerate the reaction, although they are more commonly required for less reactive aryl bromides and chlorides.[3][8]

| Catalyst System | Palladium Source | Typical Ligand | Key Characteristics |

| Classical | Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Pd(0) source, ready to use. Widely applicable for aryl iodides. |

| In Situ Generation | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, etc. | Pd(II) or Pd(0) source; requires separate ligand addition. Offers flexibility. |

| Palladacycle | Pd(dppf)Cl₂ | dppf | Air-stable Pd(II) precatalyst. The dppf ligand is effective for a range of couplings.[6] |

| Advanced | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands (SPhos) | Used for challenging couplings, sterically hindered substrates, or less reactive halides. |

The Base: The Unsung Hero of Transmetalation

The base is essential for the reaction to proceed; in its absence, transmetalation does not occur.[1] Its primary role is to activate the boronic acid, converting it to a more reactive boronate anion ([R-B(OH)₃]⁻).[7][12] The choice of base can significantly affect yield and is dependent on the substrate's sensitivity to basic conditions.

| Base | Formula | Strength | Typical Use Case & Comments |

| Potassium Carbonate | K₂CO₃ | Moderate | A common, cost-effective choice for many standard couplings. Often used with a water co-solvent. |

| Sodium Carbonate | Na₂CO₃ | Moderate | Similar to K₂CO₃, widely used and effective. Often used in aqueous solution.[10] |

| Caesium Carbonate | Cs₂CO₃ | Strong | More soluble in organic solvents than other carbonates. Effective for more challenging couplings. |

| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base. Often used in anhydrous conditions or for sterically hindered substrates.[2] |

| Potassium Fluoride | KF | Mild | Used when substrates contain base-labile functional groups, such as esters, that could be hydrolyzed by stronger bases.[8] |

The Solvent: Creating the Right Environment

The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base to facilitate the reaction. Polar aprotic solvents are the most common choice. Often, a biphasic system is employed by adding water, which is particularly effective at dissolving the inorganic base.[13][14] The quality of the solvent is paramount, as impurities can act as catalyst poisons and inhibit the reaction.[15][16]

| Solvent System | Ratio (Typical) | Characteristics |

| Dioxane / Water | 4:1 to 10:1 | A robust and widely used system for a broad range of substrates.[13] |

| Toluene / Water | 4:1 to 10:1 | Good for higher temperature reactions; effective biphasic system. |

| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | A common polar aprotic solvent, often gives excellent results.[15] |

| Dimethylformamide (DMF) | Monophasic | A highly polar solvent that can increase reaction rates but may be harder to remove during workup. |

Standard Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol provides a general procedure for the coupling of an aryl iodide with an arylboronic acid. It should be optimized for specific substrates.

Materials and Reagents

| Component | Stoichiometry | Example Quantity (for 1 mmol Aryl Iodide) |

| Aryl Iodide | 1.0 equiv | 1.0 mmol |

| Arylboronic Acid | 1.1 - 1.5 equiv | 1.2 mmol |

| Palladium Catalyst (Pd(PPh₃)₄) | 1 - 5 mol% | 0.025 mmol (2.5 mol%) |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv | 2.0 mmol |

| Solvent (e.g., Dioxane) | - | 8 mL |

| Water (degassed) | - | 2 mL |

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

-

Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Establish Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[17]

-

Degassing : Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes to remove any dissolved oxygen.

-

Catalyst Addition : Briefly remove the septum and add the palladium catalyst (Pd(PPh₃)₄, 0.025 mmol) to the flask.[17] Immediately re-seal the flask and re-establish the inert atmosphere.

-

Reaction : Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.[17]

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Ineffective base or poor solubility.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst.2. Ensure all solvents are thoroughly degassed and the reaction is kept under a strict inert atmosphere.3. Grind the base to a fine powder; consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.4. Increase the reaction temperature in 10 °C increments. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) precatalyst. | 1. Improve degassing procedure for solvents and the reaction mixture.[3]2. If using Pd(II), ensure conditions are suitable for reduction. Adding a small amount of phosphine ligand can help. |

| Protodeborylation (Loss of Boronic Acid) | 1. Boronic acid instability, especially in aqueous base.2. Prolonged reaction time at high temperature. | 1. Use the boronic acid as soon as possible after weighing.2. Use a milder base (e.g., KF). Monitor the reaction closely and stop it once the aryl iodide is consumed. |

| Dehalogenation of Aryl Iodide | 1. Presence of a hydride source.2. High temperature or prolonged reaction time. | 1. Ensure solvents are anhydrous and pure. Some bases can promote this side reaction; consider switching to K₂CO₃ or K₃PO₄.[18]2. Attempt the reaction at a lower temperature.[18] |

Conclusion

The Suzuki-Miyaura cross-coupling of aryl iodides is a powerful and versatile transformation central to modern chemical synthesis. Their inherent high reactivity facilitates rapid oxidative addition, often allowing for mild conditions and the use of simple, cost-effective catalyst systems. By carefully considering the distinct roles of the palladium catalyst, ligand, base, and solvent, researchers can systematically troubleshoot and optimize reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis of a vast array of biaryl compounds, enabling further discovery in drug development and materials science.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling. Organic Chemistry Portal.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. aidic.it [aidic.it]

- 15. arodes.hes-so.ch [arodes.hes-so.ch]

- 16. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of Iodo-Phenyl Cyclobutane Scaffolds

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis and late-stage functionalization of 1-(iodophenyl)cyclobutane scaffolds. These structures represent critical "sp³-rich" bioisosteres that improve metabolic stability and solubility compared to their planar aromatic counterparts.

Executive Summary: Escaping Flatland

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (

This guide focuses on the iodine atom as a high-fidelity "molecular handle." Unlike bromine or chlorine, the weak C–I bond allows for functionalization under milder conditions, preserving the strained cyclobutane ring. We present a self-validating workflow: first constructing the iodinated scaffold, then exploiting the iodine handle for divergent library generation.

Strategic Synthesis: Building the Scaffold

Objective: Synthesize 1-(4-iodophenyl)cyclobutanecarbonitrile as a versatile core.

This protocol utilizes a double alkylation strategy. The choice of 4-iodobenzyl cyanide is deliberate: the nitrile group activates the benzylic position for deprotonation while the iodine remains inert to sodium hydride (NaH), ensuring chemoselectivity.

Protocol A: Cyclobutane Ring Construction

Reaction Overview:

Reagents & Materials:

-

Substrate: 4-Iodobenzyl cyanide (1.0 equiv)

-

Alkylating Agent: 1,3-Dibromopropane (1.1 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv)

-

Solvent: Anhydrous DMSO (primary) and THF (co-solvent). Note: DMSO is critical for solubilizing the enolate and accelerating the SN2 substitution.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Charge with NaH (2.2 equiv).[1] Wash NaH with anhydrous hexanes (3x) to remove mineral oil if downstream purification is sensitive to grease; otherwise, use as is.

-

Slurry Formation: Suspend NaH in anhydrous DMSO/THF (3:1 ratio). Cool to 0°C.

-

Addition: Dissolve 4-iodobenzyl cyanide in minimal THF. Add dropwise to the NaH suspension over 30 minutes. Observation: Evolution of H₂ gas. Solution turns deep red/brown (enolate formation).

-

Alkylation: Stir for 30 mins at 0°C. Add 1,3-dibromopropane dropwise.

-

Cyclization: Warm to Room Temperature (RT) and stir for 12–16 hours. Mechanism: The first alkylation is intermolecular; the second is a rapid intramolecular ring closure (Entropic advantage).

-

Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with water (to remove DMSO) and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield Expectation: 75–85%.

-

QC Check: ¹H NMR should show disappearance of benzylic protons and appearance of cyclobutyl multiplets (δ 2.0–2.8 ppm).

-

Functionalization of the Iodine Handle

Objective: Utilize the C–I bond to install diverse pharmacophores without opening the cyclobutane ring.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the iodinated scaffold.

Figure 1: Divergent functionalization pathways for 1-(4-iodophenyl)cyclobutane scaffolds.

Protocol B: Suzuki-Miyaura Cross-Coupling

Why this method? The cyclobutane ring creates steric bulk. Standard Pd(PPh₃)₄ may be sluggish. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists de-ligation and promotes coupling on sterically hindered substrates.

Reagents:

-

Scaffold: 1-(4-iodophenyl)cyclobutanecarbonitrile (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane.[2]

Procedure:

-

Combine scaffold, boronic acid, and catalyst in a microwave vial.

-

Purge with Argon for 5 minutes (Oxygen inhibits the catalytic cycle).

-

Add degassed 1,4-dioxane and K₂CO₃ solution.

-

Heat to 80°C for 4 hours (or microwave at 100°C for 30 mins).

-

Critical Check: Monitor by LCMS. The Iodo- peak (M+) should vanish. If de-iodination (reduction) is observed, switch solvent to Toluene/EtOH.

Protocol C: Lithium-Halogen Exchange (Cryogenic Functionalization)

Why this method? Iodine is uniquely susceptible to Lithium-Halogen exchange. This converts the electrophilic aromatic ring into a nucleophile , allowing attack on ketones or aldehydes.

Safety Note: This reaction must be performed strictly anhydrously to prevent protonation (quenching) of the lithiated species.

Procedure:

-

Dissolve scaffold (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

-

Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) dropwise down the side of the flask.

-

Mechanistic Insight: The I-Li exchange is faster than the deprotonation of the cyclobutane protons or the nitrile (if protected/absent). However, if a nitrile is present, Turbo-Grignard (i-PrMgCl·LiCl) is preferred at -20°C to avoid attacking the nitrile group.

-

-

Stir for 15 minutes at -78°C.

-

Add electrophile (e.g., Benzaldehyde) dropwise.

-

Stir for 30 mins, then slowly warm to RT.

-

Quench with water.[1]

Data Presentation & Troubleshooting

Comparative Reactivity Table

| Reaction Type | Catalyst/Reagent | Key Challenge | Solution |

| Suzuki | Pd(dppf)Cl₂ | Protodeiodination (loss of I) | Use anhydrous conditions; increase catalyst loading. |

| Buchwald | Pd₂(dba)₃ / XPhos | Steric hindrance from cyclobutane | Use XPhos or BrettPhos (bulky, electron-rich ligands). |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Homocoupling of alkyne | Degas solvents thoroughly; add alkyne slowly. |

| Li-Exchange | i-PrMgCl·LiCl | Attack on Nitrile/Ester | Control temp (-20°C); use Turbo-Grignard over n-BuLi. |

Expert Insights (Troubleshooting)

-

Ring Strain Issues: The cyclobutane ring is generally stable to basic cross-coupling conditions (Suzuki, Buchwald). However, avoid strong Lewis acids (e.g., AlCl₃) or extreme radical conditions (e.g., tributyltin hydride with AIBN) unless ring-opening is desired.

-

Purification: Iodinated compounds are often lipophilic. Upon conversion to amines (Buchwald) or biaryls (Suzuki), polarity changes significantly. Use a gradient of 0%

50% EtOAc in Hexanes for reliable separation. -

Ortho-Substitution: If the iodine is ortho to the cyclobutane ring, reactivity drops significantly due to steric clash. In these cases, switch to Sphos-Pd-G2 precatalyst, which is designed for extremely hindered couplings.

References

-

Organic Chemistry Portal. (2021). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones. Retrieved from [Link]

-

MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate for Rigid PROTAC Linker Design

Introduction: The Central Role of the Linker in PROTAC Efficacy